2-(4-Chloro-2-methoxyphenyl)-4-hydroxypyridine
CAS No.: 1261905-28-5
Cat. No.: VC11808299
Molecular Formula: C12H10ClNO2
Molecular Weight: 235.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261905-28-5 |
|---|---|
| Molecular Formula | C12H10ClNO2 |
| Molecular Weight | 235.66 g/mol |
| IUPAC Name | 2-(4-chloro-2-methoxyphenyl)-1H-pyridin-4-one |
| Standard InChI | InChI=1S/C12H10ClNO2/c1-16-12-6-8(13)2-3-10(12)11-7-9(15)4-5-14-11/h2-7H,1H3,(H,14,15) |
| Standard InChI Key | WQUXAEBUYBCIEM-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)Cl)C2=CC(=O)C=CN2 |
| Canonical SMILES | COC1=C(C=CC(=C1)Cl)C2=CC(=O)C=CN2 |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound consists of a pyridine core with two functional groups:
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A hydroxyl group (-OH) at the 4-position, which introduces hydrogen-bonding capability and acidity (pKa ≈ 6–8 for pyridinols) .
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A 4-chloro-2-methoxyphenyl group at the 2-position, contributing steric bulk and electronic effects. The chlorine atom (σp = 0.23) and methoxy group (σp = -0.27) create a push-pull electronic environment on the phenyl ring, influencing resonance stabilization and dipole moments .
Table 1: Hypothetical Physicochemical Properties (Derived from Analogs)
Synthetic Pathways and Reactivity
Retrosynthetic Analysis
Two primary routes are proposed based on methodologies for analogous chloropyridines :
Route A: Nucleophilic Aromatic Substitution (NAS)
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Starting Material: 2-Chloro-4-hydroxypyridine ( , CAS 17368-12-6).
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Substitution: React with 4-chloro-2-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalyst, base) to introduce the aryl group .
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Yield Optimization: DMSO as a solvent enhances reaction efficiency at 80–100°C (yield: ~60–70%) .
Route B: Directed Ortho-Metalation
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Starting Material: 4-Hydroxypyridine.
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Functionalization:
Key Challenges
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Regioselectivity: Competing substitution at pyridine positions 2 vs. 6 requires careful control of reaction conditions .
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Stability: The hydroxyl group may necessitate protection (e.g., silylation) during synthesis to prevent undesired side reactions .
Physicochemical and Spectroscopic Properties
Stability Profile
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Thermal Stability: Decomposition observed above 250°C, consistent with pyridine derivatives .
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Photostability: Susceptible to UV-induced degradation due to the aromatic chloro group; storage in amber containers recommended .
Spectroscopic Data (Predicted)
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¹H NMR (400 MHz, DMSO-d₆):
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IR (KBr): 3250 cm⁻¹ (O-H stretch), 1590 cm⁻¹ (C=N pyridine), 1250 cm⁻¹ (C-O methoxy) .
Biological and Agrochemical Applications
Antifungal Activity (Extrapolated from Analogs)
Chloropyridine derivatives exhibit notable antifungal properties. For example:
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